molecular formula C16H14BrN3O B4519833 2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B4519833
M. Wt: 344.21 g/mol
InChI Key: ZKHCDFGAFOSQCS-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that features both indole and pyridine moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:

    Bromination of Indole: The indole ring is brominated at the 6-position using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Acylation: The brominated indole is then acylated with an acyl chloride or anhydride to introduce the acetamide group.

    Coupling with Pyridine: The acylated intermediate is coupled with a pyridine derivative under basic conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the acetamide group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced acetamide derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and pyridine-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide would depend on its specific biological target. Generally, compounds with indole and pyridine moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(6-chloro-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.

    2-(6-bromo-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide: The position of the nitrogen in the pyridine ring is different, which may influence its binding interactions.

Uniqueness

The presence of the bromine atom at the 6-position of the indole ring in 2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide may confer unique reactivity and biological properties compared to its analogs.

Biological Activity

2-(6-bromo-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide is an indole-derived compound that has garnered attention in medicinal chemistry due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.

Chemical Structure and Properties

The molecular formula of this compound is C17H19BrN4OC_{17}H_{19}BrN_{4}O, with a molecular weight of 375.3 g/mol. The presence of the bromine atom and the pyridine moiety suggests potential interactions with biological targets, which may contribute to its pharmacological effects.

Research indicates that indole derivatives can modulate various biological pathways. The specific mechanisms by which this compound exerts its effects may include:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific protein kinases, which play crucial roles in cell signaling and proliferation.
  • Antimicrobial Activity : Compounds with indole scaffolds often exhibit antibacterial and antifungal properties. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various indole derivatives reported that certain compounds demonstrated significant activity against Mycobacterium tuberculosis (MTB). The Minimum Inhibitory Concentration (MIC) values were determined for multiple compounds, revealing a subset with MIC values less than 20 µM, indicating potent activity against MTB .

CompoundMIC (µM)% Inhibition at 20 µM
Compound A< 293
Compound B< 2076
Compound C> 2028

Cytotoxicity Profile

The cytotoxic effects of indole derivatives were assessed using HepG2 liver cancer cells. The IC50 values for several compounds were recorded, providing insight into their safety profiles:

CompoundIC50 (µM)
Compound A4.5
Compound B23
Compound C>80

These findings suggest that while some derivatives are highly effective against pathogens, they may also exhibit varying levels of toxicity towards human cells.

Case Studies

Several case studies have highlighted the biological activity of indole derivatives similar to this compound:

  • Study on Anticancer Activity : A compound structurally related to the target showed promising results in inhibiting cancer cell proliferation in vitro, leading to further investigations in vivo.
  • Antimicrobial Screening : Another study screened a library of indole derivatives against a panel of bacterial strains, identifying several candidates with significant antibacterial activity.

Properties

IUPAC Name

2-(6-bromoindol-1-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c17-13-5-4-12-6-8-20(15(12)9-13)11-16(21)19-10-14-3-1-2-7-18-14/h1-9H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHCDFGAFOSQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CN2C=CC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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